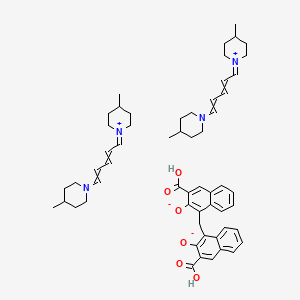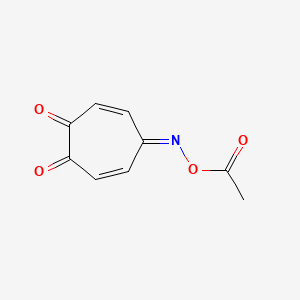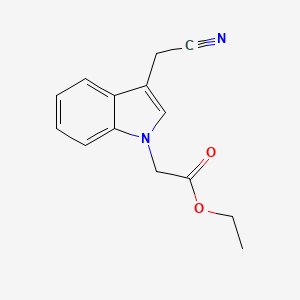
3-Cyanomethylindole-N-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanomethylindole-N-acetic acid ethyl ester is a synthetic organic compound with the molecular formula C14H14N2O2 It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a cyanomethyl group and an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanomethylindole-N-acetic acid ethyl ester typically involves the reaction of indole derivatives with cyanomethyl and acetic acid ethyl ester groups. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The cyanomethyl group can be introduced through nucleophilic substitution reactions, and the acetic acid ethyl ester moiety can be added via esterification reactions involving ethyl chloroacetate and sodium cyanide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyanomethylindole-N-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium cyanide (NaCN) and ethyl chloroacetate are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyanomethylindole-N-acetic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyanomethylindole-N-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by esterases to release active indole derivatives, which can then interact with various biological targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of an acetic acid ester.
Methyl indole-3-acetic acid: A methyl ester derivative of indole-3-acetic acid
Uniqueness
3-Cyanomethylindole-N-acetic acid ethyl ester is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 2-[3-(cyanomethyl)indol-1-yl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)10-16-9-11(7-8-15)12-5-3-4-6-13(12)16/h3-6,9H,2,7,10H2,1H3 |
InChI Key |
HXTBSJOGZDYEIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


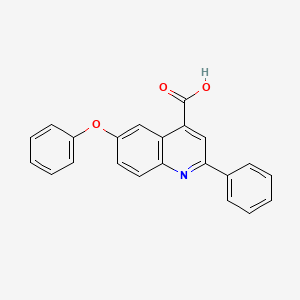
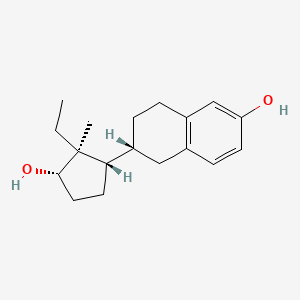
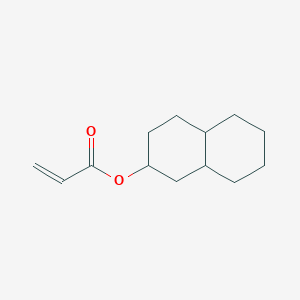

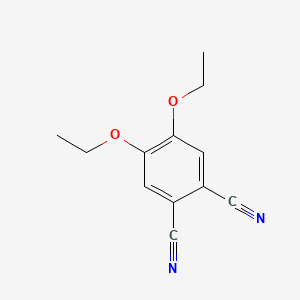

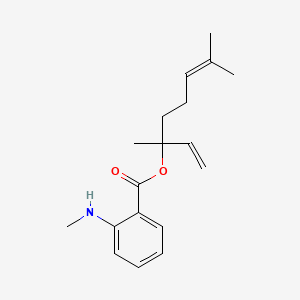
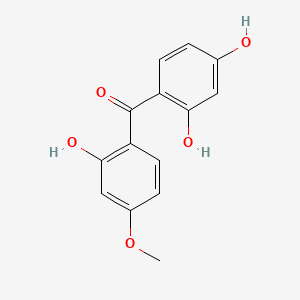
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
